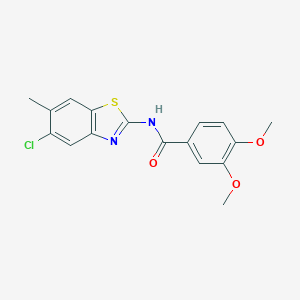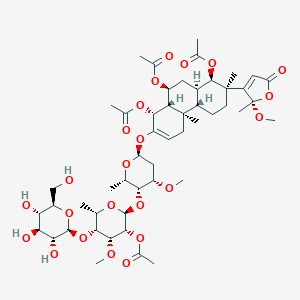
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been widely studied for the treatment of prostate cancer. This compound has shown promising results in preclinical and clinical studies, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is a selective inhibitor of CYP17, which is a key enzyme involved in the synthesis of androgens. This enzyme has two activities: 17α-hydroxylase and 17,20-lyase. This compound selectively inhibits the 17,20-lyase activity of CYP17, which is responsible for the conversion of pregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. By blocking this step, this compound reduces the levels of androgens in the body, which can slow down the growth of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of testosterone and other androgens in the body. This can lead to several biochemical and physiological effects, such as reduced prostate volume, decreased PSA levels, and improved quality of life in patients with advanced prostate cancer. This compound has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a selective inhibitor of CYP17, which makes it a useful tool for studying the role of androgens in prostate cancer. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has low aqueous solubility, which can make it difficult to formulate for in vivo studies. This compound also has limited selectivity for CYP17, and it can inhibit other enzymes such as CYP3A4 at higher concentrations.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide. One area of interest is the combination of this compound with other therapies for prostate cancer, such as androgen receptor antagonists or chemotherapy. Another area of interest is the development of more potent and selective inhibitors of CYP17, which could improve the efficacy and safety of this approach. Finally, there is a need for further research on the mechanism of action of this compound and its effects on other physiological systems in the body.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide involves several steps, starting from commercially available starting materials. The key step is the reaction between 2-bromo-3-methoxy-1-naphthoic acid and 2-butyl-2H-tetrazol-5-amine, which leads to the formation of the naphthamide intermediate. This intermediate is then brominated using N-bromosuccinimide to give the final product, this compound. The overall yield of this synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has been extensively studied for the treatment of prostate cancer. It works by inhibiting the enzyme CYP17, which is involved in the synthesis of androgens such as testosterone. By blocking this enzyme, this compound reduces the levels of androgens in the body, which can slow down the growth of prostate cancer cells. This compound has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy and safety in patients with advanced prostate cancer.
Propiedades
Fórmula molecular |
C17H18BrN5O2 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
4-bromo-N-(2-butyltetrazol-5-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H18BrN5O2/c1-3-4-9-23-21-17(20-22-23)19-16(24)13-10-11-7-5-6-8-12(11)14(18)15(13)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) |
Clave InChI |
XWZBCOFDCOYPEE-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)



![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)




![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
